molecular formula C15H19NO4 B1144034 (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 11592-35-1

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1144034
CAS RN: 11592-35-1
M. Wt: 277.32
InChI Key:
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. It has a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (also known as a Boc group) attached to it. The Boc group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The compound contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring. The presence of the Boc group makes the compound more complex and sterically bulky .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, a process known as deprotection . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the Boc group and the carboxylic acid group would influence properties like solubility, melting point, and acidity .

Scientific Research Applications

  • Improved Synthesis Techniques : An improved synthesis method for a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was developed using a modified Pictet-Spengler reaction, providing high yield and enantiomeric excess (Liu et al., 2008).

  • Tert-Butoxycarbonylation Reagent Development : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, under mild conditions (Saito et al., 2006).

  • Synthesis of Substituted Tetrahydroisoquinolines : Research has been conducted on the preparation of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines and their treatment with n-butyllithium in THF at -50 °C to explore the scope of metallation and electrophilic quench (Talk et al., 2016).

  • Synthesis of Alkaloids : The chemistry of 1,2,3,4-tetrahydroisoquinoline derivatives has been applied in the efficient total syntheses of various alkaloids, such as (±)-crispine A and (±)-dysoxyline (Talk et al., 2016).

  • Synthesis of Tetrahydroisoquinoline Derivatives : Methodologies for the preparation of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines have been developed, leading to the synthesis of various tetrahydroisoquinoline compounds (Clark et al., 1994).

  • Biological Evaluation of Derivatives : A series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as partial agonists of the peroxisome proliferator-activated receptor γ (PPARγ) and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), showing potential in hypoglycemic and hypolipidemic effects (Otake et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Tetrahydroisoquinoline derivatives are a focus of research due to their presence in many biologically active compounds. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

78879-20-6
Record name (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
X Zhang, J Zhang, L Zhang, J Feng, Y Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed, synthesized and assayed for their activities against aminopeptidase N (APN/CD13) and …
Number of citations: 10 www.sciencedirect.com
H Wang, L Peng, M Zhao, J Liu, X Zhang… - Bioorganic & medicinal …, 2011 - Elsevier
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (TIC) can inhibit thrombosis by inhibiting platelet aggregation. The investigation of amino acids modified TIC reveals that a …
Number of citations: 18 www.sciencedirect.com
Y Liu, X Liu, J Xin, X Feng - Synlett, 2006 - thieme-connect.com
The asymmetric addition of trimethylsilyl cyanide (TMSCN) to a range of aldehydes was efficiently catalyzed by a novel, easily prepared C 2-symmetric chiral tetraaza-Ti (IV) complex in …
Number of citations: 29 www.thieme-connect.com

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